

An In-depth Technical Guide to the Physicochemical Properties of L-741,626

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Compound of Interest

Compound Name: 6-Chloro-3-piperidin-4-yl-1H-indole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of L-741,626, a potent and selective D₂ dopamine receptor antagonist. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and pathway visualizations to support advanced research.

Core Physicochemical and Pharmacological Data

L-741,626 is a well-characterized research compound used extensively to study the role of the D₂ dopamine receptor in the central nervous system.^[1] Its chemical and physical properties are crucial for designing and interpreting experimental results.

Identification and Chemical Structure

Identifier	Value
IUPAC Name	3-[[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl]-1H-indole
CAS Number	81226-60-0[2]
Chemical Formula	C ₂₀ H ₂₁ ClN ₂ O[2]
Molecular Weight	340.85 g/mol [2]
Appearance	White to off-white solid

Physicochemical Properties

The following table summarizes key physicochemical properties of L-741,626. Experimentally determined values are provided where available. Predicted values, generated through computational modeling, are included to provide a more complete profile and are explicitly noted.

Property	Value	Source
Melting Point	203.5 °C	Predicted
Boiling Point	533.4 °C at 760 mmHg	Predicted
pKa	Basic: 8.68; Acidic: 13.62	Predicted
logP	3.85	Predicted
Purity	≥98% (by HPLC)[2]	Experimental

Solubility Profile

L-741,626 exhibits solubility in various organic solvents, which is a critical consideration for the preparation of stock solutions and in vivo formulations.

Solvent	Maximum Concentration
DMSO	~50 mg/mL (~147 mM)[3]
Ethanol	~34 mg/mL (~100 mM)
In Vivo Formulation 1	≥ 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[3]
In Vivo Formulation 2	≥ 2.5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline)[3]
In Vivo Formulation 3	≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil[3]

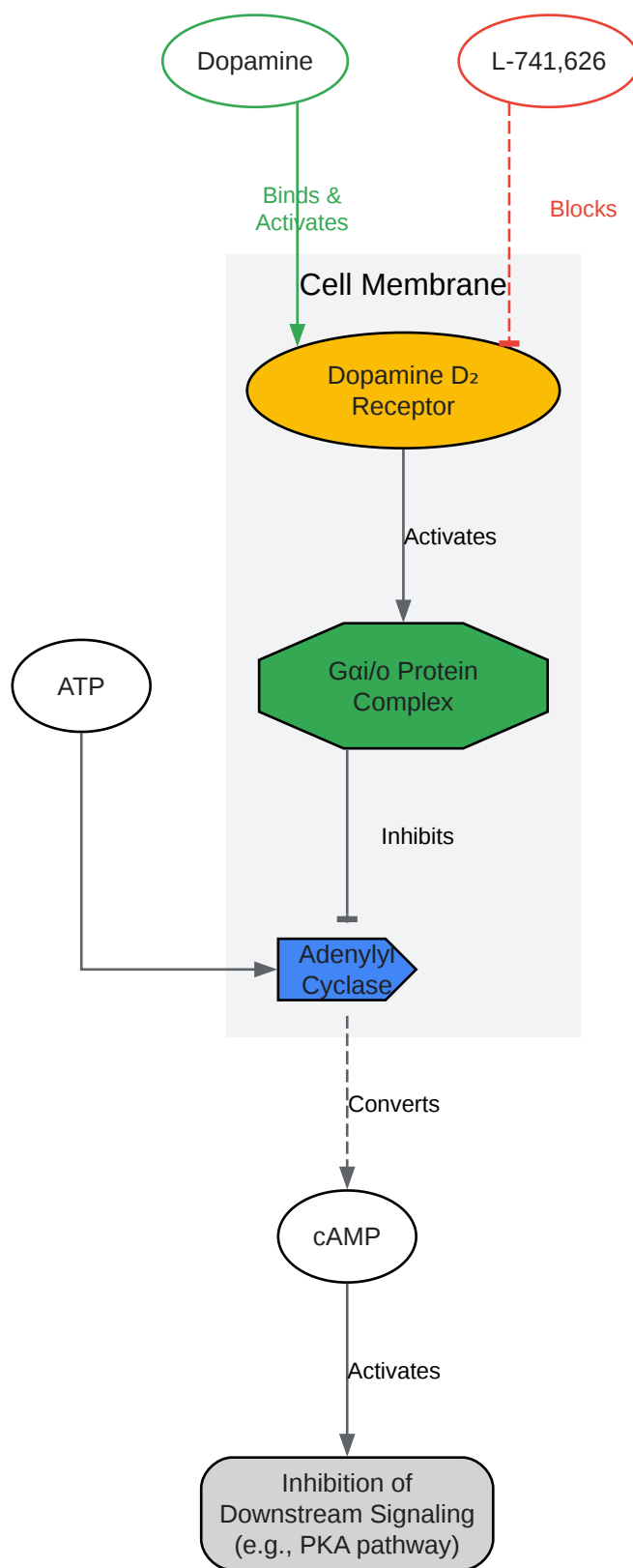
Pharmacological Profile: Receptor Binding Affinity

L-741,626 is distinguished by its high affinity for the D₂ receptor and its selectivity over other dopamine receptor subtypes.[2]

Receptor Subtype	Binding Affinity (K _i)
Dopamine D ₂	2.4 nM[2]
Dopamine D ₃	100 nM[2]
Dopamine D ₄	220 nM[2]

Signaling Pathway and Mechanism of Action

L-741,626 functions as a competitive antagonist at the dopamine D₂ receptor. D₂ receptors are G-protein coupled receptors (GPCRs) that signal primarily through the Gαi/o pathway. Upon activation by dopamine, the D₂ receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. L-741,626 blocks this signaling cascade by preventing dopamine from binding to the receptor.



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Caption: Mechanism of L-741,626 as a D₂ receptor antagonist.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible investigation of L-741,626. The following sections outline standard protocols for determining key physicochemical and pharmacological parameters.

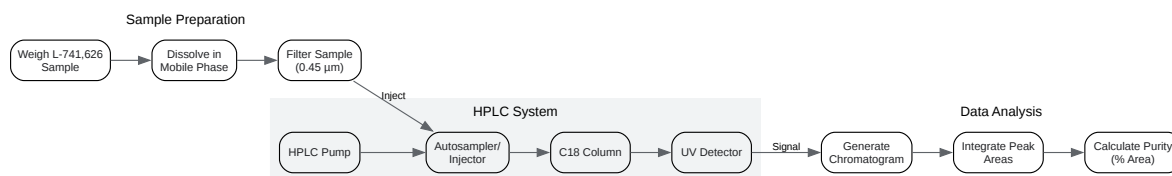
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of L-741,626.

- **Preparation:** Add an excess amount of solid L-741,626 to a vial containing a precise volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
- **Equilibration:** Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid by centrifugation (e.g., 15,000 x g for 20 minutes) followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
- **Quantification:** Accurately dilute the saturated supernatant with a suitable solvent (e.g., mobile phase for HPLC). Determine the concentration of L-741,626 in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- **Calculation:** Calculate the solubility by correcting the measured concentration for the dilution factor. The result is typically expressed in µg/mL or µM.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general workflow for assessing the purity of a sample of L-741,626.



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Caption: General workflow for HPLC purity analysis.

Methodological Details:

- **Mobile Phase Preparation:** Prepare an appropriate mobile phase, typically a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak separation.
- **Standard and Sample Preparation:** Prepare a standard solution of L-741,626 of known concentration in the mobile phase. Prepare the sample to be tested at a similar concentration.
- **Chromatographic Conditions:**
 - **Column:** A reverse-phase C18 column is commonly used.
 - **Flow Rate:** Typically 1.0 mL/min.
 - **Injection Volume:** 10-20 μL.
 - **Detection:** UV detection at a wavelength where L-741,626 has significant absorbance (e.g., determined by UV scan).

- Run Time: Sufficiently long to allow for the elution of the main peak and any potential impurities.
- Data Analysis:
 - Inject the standard and sample solutions.
 - Record the chromatograms.
 - Integrate the area of the main peak corresponding to L-741,626 and any impurity peaks.
 - Calculate the purity of the sample as the percentage of the main peak area relative to the total area of all peaks.

Protocol 3: D₂ Receptor Binding Affinity (Radioligand Competition Assay)

This protocol determines the binding affinity (K_i) of L-741,626 for the D₂ receptor by measuring its ability to compete with a radiolabeled ligand.

- Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the dopamine D₂ receptor (e.g., CHO cells stably transfected with the human D₂ receptor, or rat striatum tissue). Homogenize the source material in an ice-cold buffer, followed by centrifugation to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
- Assay Setup: In a 96-well plate, combine the following in order:
 - Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
 - A serial dilution of L-741,626 (the competitor).
 - A fixed concentration of a suitable D₂ receptor radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride), typically at a concentration close to its K_d value.
 - The prepared receptor membrane suspension to initiate the binding reaction.

- Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
- Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the receptor-bound radioligand. Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Radioactivity Counting: Place the filters into scintillation vials, add a scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Determine non-specific binding from wells containing a high concentration of a known D₂ antagonist (e.g., unlabeled haloperidol).
 - Subtract non-specific binding from total binding to obtain specific binding.
 - Plot the percentage of specific binding against the logarithm of the L-741,626 concentration.
 - Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of L-741,626 that inhibits 50% of the specific radioligand binding).
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant for the receptor.

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